[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
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Overview
Description
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a methyl group and a hydroxymethyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,3R)-3-methylpyrrolidine.
Hydroxymethylation: The pyrrolidine derivative undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Tosylation: The final step involves the tosylation of the hydroxymethyl group using tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tosylate group can be substituted with nucleophiles to form various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in substitution reactions where the tosylate group is replaced by other functional groups, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylpyrrolidine: A precursor in the synthesis of (2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate.
(2S,3R)-3-Hydroxypyrrolidine: Another chiral compound with similar structural features.
(2S,3R)-3-Methyl-2-pyrrolidone: A related compound used in organic synthesis.
Uniqueness
(2S,3R)-(3-Methyl-pyrrolidin-2-yl)-methanol tosylate is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes.
Properties
Molecular Formula |
C13H19NO3S |
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Molecular Weight |
269.36 g/mol |
IUPAC Name |
[(2S,3R)-3-methylpyrrolidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-10-3-5-12(6-4-10)18(15,16)17-9-13-11(2)7-8-14-13/h3-6,11,13-14H,7-9H2,1-2H3/t11-,13-/m1/s1 |
InChI Key |
CQCWTORVQBXYSX-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@@H]1COS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CCNC1COS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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